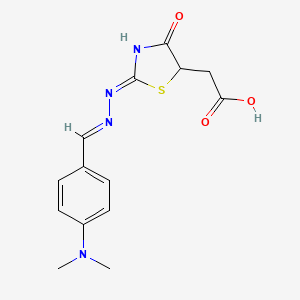

2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid

Description

The compound 2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid is a thiazolidinone derivative featuring a hydrazono linkage, a 4-(dimethylamino)benzylidene substituent, and an acetic acid side chain. The hydrazono group (─N─N─) in this compound enhances its ability to form hydrogen bonds and coordinate with metal ions, which may influence its biological interactions .

Properties

IUPAC Name |

2-[(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-18(2)10-5-3-9(4-6-10)8-15-17-14-16-13(21)11(22-14)7-12(19)20/h3-6,8,11H,7H2,1-2H3,(H,19,20)(H,16,17,21)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTLAGXYQPZCBE-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid , also known by its CAS number 1089294-91-6, is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 262.33 g/mol. The structure features a thiazolidinone ring, a hydrazone linkage, and a dimethylamino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄OS |

| Molecular Weight | 262.33 g/mol |

| CAS Number | 1089294-91-6 |

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiazolidinone derivatives, including our compound of interest. For instance, compounds structurally similar to this thiazolidinone have shown moderate to high antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

A comparative study demonstrated that derivatives with similar functional groups exhibited significant inhibition zones in agar diffusion assays, indicating their potential as antibacterial agents.

Anticancer Activity

Research has indicated that thiazolidinones possess anticancer properties. A study focusing on various thiazolidinone derivatives found that some compounds exhibited cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . Specifically, compounds with electron-donating groups were noted to enhance anticancer activity due to improved interaction with cellular targets.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory effects. For example, studies have shown that related thiazolidinones can inhibit urease activity, which is relevant in treating conditions like peptic ulcers . The inhibition potency was quantified using IC50 values; compounds similar to our target exhibited IC50 values ranging from 13.33 µM to over 250 µM depending on the substituents present.

Case Studies

- Antibacterial Efficacy : A synthesized derivative of thiazolidinone was tested against S. aureus, showing an inhibition zone of 15 mm compared to a control antibiotic .

- Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that a related thiazolidinone derivative had an IC50 of 56.57 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

- Urease Inhibition : A series of thiazolidinone derivatives were evaluated for urease inhibition with one compound achieving an IC50 of 21.14 µM, highlighting the potential for therapeutic applications in gastrointestinal disorders .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown promising anticancer activity. Recent studies have demonstrated significant cytotoxicity against various cancer cell lines. For example:

- A study reported growth inhibition rates ranging from 42% to 73% at concentrations of 10 µM against melanoma and breast cancer cells.

- The mechanism of action often involves apoptosis induction through both extrinsic and intrinsic pathways.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

- Certain derivatives have displayed antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and antifungal activity against Cryptococcus neoformans.

- One study found a derivative that completely inhibited the growth of C. neoformans at a concentration of 32 µg/mL.

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects:

- Some derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), contributing to their anti-inflammatory effects.

Antidiabetic Effects

Research indicates that some derivatives may have antidiabetic properties:

- These compounds can enhance insulin sensitivity and improve glucose metabolism.

Structure-Activity Relationship (SAR)

The unique heterocyclic structure of thiazolidinones is crucial for their biological activity. Modifications at various positions on the thiazolidin ring significantly influence their pharmacological properties. For instance:

- Substituents at positions 2, 3, and 5 have been shown to enhance specific activities such as anticancer and antimicrobial effects.

Sava et al. Study

This research synthesized thiazolidinone-indometacin hybrids and evaluated their antioxidant activity. The most active derivative showed an IC50 value of 0.54 mM, significantly outperforming indometacin itself.

Anticancer Evaluation

A series of thiazolidinone derivatives were tested against 59 cell lines, revealing that several exhibited significant anticancer activity across multiple types of cancer cells.

Data Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent at the 5-position of the thiazolidinone ring is a critical structural feature. Modifications here alter electronic, steric, and solubility properties:

Key Findings :

- Unsubstituted benzylidene analogs (e.g., ) show lower yields (82%) compared to dimethylamino-substituted derivatives, suggesting substituents influence reaction efficiency .

Hydrazono Group Modifications

The hydrazono group (─N─N─) in the target compound is a distinguishing feature. Analogs with varied hydrazone substituents demonstrate diverse reactivities and activities:

Key Findings :

- The acetic acid side chain in the target compound may improve water solubility, aiding bioavailability compared to methyl ester derivatives (e.g., ) .

- Hydrazones cyclized into triazole or thiadiazole rings () exhibit analgesic activity, suggesting the hydrazono group’s role in modulating pharmacological effects .

Core Heterocycle Variations

Thiazolidinone derivatives are often compared to related heterocycles (e.g., thiazole, pyrimidine):

Key Findings :

- Thiazolo-pyrimidinone derivatives () exhibit greater structural rigidity, which may enhance target specificity but reduce synthetic accessibility compared to thiazolidinones .

- The 4-oxo group in thiazolidinones is critical for hydrogen bonding, a feature absent in non-oxygenated analogs .

Key Findings :

- Sodium acetate and acetic acid are common catalysts for benzylidene-thiazolidinone condensations .

- Polar aprotic solvents like DMF () may improve solubility of electron-rich aldehydes (e.g., 4-dimethylaminobenzaldehyde) .

Recommendations :

- Explore the target compound’s biological activity against cancer, inflammation, or microbial targets, given the efficacy of analogs in these areas .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of conditions. For hydrazone and thiazolidinone formation, reflux in ethanol or acetic acid with catalysts like glacial acetic acid (1–5% v/v) is critical. Reaction time (4–24 hours) and stoichiometric ratios (e.g., 1:1 aldehyde-to-thiosemicarbazide) must be optimized to avoid side products. Post-reaction purification via recrystallization (methanol, ethanol, or DMF-acetic acid mixtures) enhances purity . Monitoring via TLC (e.g., 20% ethyl acetate in hexane) ensures reaction completion .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., Z/E hydrazone configurations) and carbon frameworks, with aromatic protons at 6.8–8.0 ppm and carbonyl carbons at 170–180 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹, N-H stretches at 3200–3400 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

Q. What are the standard protocols for evaluating the biological activity of thiazolidinone derivatives like this compound?

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 determination) .

- Anti-inflammatory Tests : COX-2 inhibition assays or TNF-α suppression in macrophages .

Advanced Research Questions

Q. How can computational chemistry methods predict and resolve stereochemical conflicts in hydrazone-thiazolidinone derivatives?

Quantum mechanical calculations (DFT, molecular docking) model Z/E isomer stability and interaction with biological targets (e.g., enzyme active sites). For example, the Z-configuration of the hydrazone moiety (as in ) may enhance binding affinity due to planar geometry. Computational tools like Gaussian or ORCA can optimize transition states, while NMR chemical shift predictions (via ACD/Labs) validate experimental data .

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

Minor deviations (e.g., C: 60.13% calculated vs. 60.26% observed) often arise from residual solvents or hygroscopicity. Dry samples under vacuum (24–48 hours) and use high-resolution mass spectrometry (HRMS) to confirm molecular ions. Recrystallization solvent choice (e.g., DMF vs. ethanol) also impacts purity .

Q. What strategies mitigate decomposition of sensitive functional groups (e.g., oxo-thiazolidinone) during synthesis?

Q. How can reaction design principles improve scalability of multi-step syntheses for this compound?

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2^3 factorial design (temperature, time, molar ratio) identifies yield-pH relationships .

- Flow Chemistry : Continuous reactors enhance reproducibility for steps like cyclization or hydrazone formation .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across studies for structurally similar thiazolidinone derivatives?

- Structural Reanalysis : Confirm stereochemistry (Z/E) via NOESY NMR or X-ray crystallography. For example, Z-configuration in may enhance antimicrobial activity compared to E-isomers .

- Assay Standardization : Compare protocols (e.g., cell line specificity in MTT assays) and normalize data to positive controls (e.g., ciprofloxacin for antibacterial tests) .

Q. What experimental and computational approaches validate reaction mechanisms for hydrazone-thiazolidinone cyclization?

- Isotopic Labeling : Track 15N-labeled hydrazines to confirm cyclization pathways via MS/MS .

- Transition-State Modeling : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian identify key intermediates (e.g., thiosemicarbazide cyclization to thiazolidinone) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.